Ethyl 3-oxotridecanoate
CAS No.:
Cat. No.: VC13805436
Molecular Formula: C15H28O3
Molecular Weight: 256.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H28O3 |
|---|---|
| Molecular Weight | 256.38 g/mol |
| IUPAC Name | ethyl 3-oxotridecanoate |
| Standard InChI | InChI=1S/C15H28O3/c1-3-5-6-7-8-9-10-11-12-14(16)13-15(17)18-4-2/h3-13H2,1-2H3 |
| Standard InChI Key | BNJWFWLORYAYLC-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCC(=O)CC(=O)OCC |
| Canonical SMILES | CCCCCCCCCCC(=O)CC(=O)OCC |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Identity
Ethyl 3-oxotridecanoate is systematically named according to IUPAC guidelines as ethyl 3-oxotridecanoate, reflecting its 13-carbon backbone (tridecane), a ketone group at position three, and an ethyl ester termination . The compound’s structural identity is further confirmed by its InChIKey BNJWFWLORYAYLC-UHFFFAOYSA-N, a unique identifier derived from its atomic connectivity and stereochemical features .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 256.38 g/mol | PubChem |
| InChIKey | BNJWFWLORYAYLC-UHFFFAOYSA-N | PubChem |
| XLogP3-AA (Lipophilicity) | 5 | PubChem |
| Rotatable Bond Count | 13 | PubChem |
Spectroscopic and Computational Data
The compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra are consistent with its functional groups. The ketone () and ester () groups generate distinct absorption bands in IR spectroscopy, while -NMR would reveal signals near 207 ppm (ketone carbon) and 170 ppm (ester carbonyl) . Mass spectrometry data confirm the molecular ion peak at m/z 256.2038, matching its exact mass .
Synthesis and Production Pathways
Laboratory-Scale Synthesis
While explicit synthetic protocols for ethyl 3-oxotridecanoate are scarce in public databases, its structure suggests feasible routes via Claisen condensation or selective oxidation of precursor esters. For example:
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Claisen Condensation: Reacting ethyl tridecanoate with a strong base could generate the β-keto ester via deprotonation and subsequent nucleophilic acyl substitution.
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Oxidation of Secondary Alcohols: Introducing a ketone at position three might involve oxidizing a corresponding secondary alcohol intermediate using agents like pyridinium chlorochromate (PCC) .
Industrial Considerations
Industrial production would prioritize cost-effective catalysts (e.g., solid acid catalysts) and continuous-flow systems to enhance yield and purity. Purification steps likely involve fractional distillation or recrystallization to isolate the product from byproducts .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Ethyl 3-oxotridecanoate’s computed XLogP3-AA value of 5 indicates high lipophilicity, favoring solubility in organic solvents like dichloromethane or hexane over water . Its melting and boiling points remain uncharacterized experimentally, but analogous esters with similar chain lengths typically exhibit boiling points above 250°C .
Table 2: Computed Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Topological Polar Surface Area | 43.4 Ų | PubChem |
| Molar Refractivity | 74.6 cm³/mol | PubChem |
Stability and Reactivity
The compound’s stability is influenced by its functional groups:
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The ester group is prone to hydrolysis under acidic or basic conditions, yielding tridecanoic acid and ethanol.
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The ketone group can participate in nucleophilic additions (e.g., Grignard reactions) or reductions to form secondary alcohols .
Chemical Reactivity and Functional Transformations
Oxidation and Reduction Pathways
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Oxidation: Strong oxidizing agents (e.g., KMnO₄) could cleave the alkyl chain, though the ketone group is generally resistant to further oxidation.
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Reduction: Catalytic hydrogenation or LiAlH₄ would reduce the ketone to a secondary alcohol, producing ethyl 3-hydroxytridecanoate .
Ester Hydrolysis and Transesterification
In acidic media, hydrolysis yields 3-oxotridecanoic acid and ethanol. Transesterification with methanol would generate methyl 3-oxotridecanoate, useful for derivatization in analytical chemistry .
Recent Developments and Patent Landscape
Patent Activity
The compound’s InChIKey links to WIPO PATENTSCOPE entries, suggesting patented applications in specialty chemicals or pharmaceuticals. Details remain confidential, but the presence of patents underscores industrial interest .
Research Frontiers
Current gaps include experimental validation of its synthetic routes and exploration of its biological activity. Computational studies could model its interactions with enzymes or receptors to guide future applications .
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